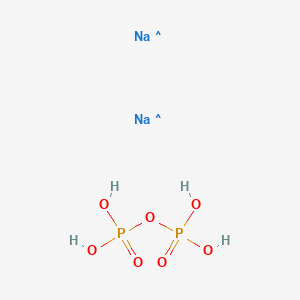
Diethylnorephedrine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethylnorephedrine Hydrochloride, also known as (1R,2S)-2-Diethylamino-1-phenyl-1-propanol hydrochloride, is a chiral compound with the molecular formula C₁₃H₂₁NO · HCl and a molecular weight of 243.77 g/mol . This compound is a derivative of norephedrine and is known for its applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethylnorephedrine Hydrochloride can be synthesized through the reaction of norephedrine with diethylamine under controlled conditions. The reaction typically involves the use of a solvent such as ethanol or methanol and requires a catalyst to facilitate the reaction . The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Diethylnorephedrine Hydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the diethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of primary or secondary amines
Substitution: Formation of substituted derivatives with different functional groups
Scientific Research Applications
Diethylnorephedrine Hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
Diethylnorephedrine Hydrochloride exerts its effects primarily through its action on adrenergic receptors. It acts as a sympathomimetic agent, stimulating both alpha and beta-adrenergic receptors. This leads to increased release of norepinephrine and subsequent activation of adrenergic pathways, resulting in vasoconstriction, increased heart rate, and bronchodilation .
Comparison with Similar Compounds
Similar Compounds
Norephedrine: A precursor to Diethylnorephedrine Hydrochloride with similar sympathomimetic properties.
Ephedrine: Another sympathomimetic agent with a similar structure but different pharmacological effects.
Pseudoephedrine: A stereoisomer of ephedrine with similar applications in medicine.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of the diethylamino group, which imparts distinct chemical and pharmacological properties compared to its analogs .
Properties
Molecular Formula |
C13H22ClNO |
|---|---|
Molecular Weight |
243.77 g/mol |
IUPAC Name |
(1R,2S)-2-(diethylamino)-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C13H21NO.ClH/c1-4-14(5-2)11(3)13(15)12-9-7-6-8-10-12;/h6-11,13,15H,4-5H2,1-3H3;1H/t11-,13-;/m0./s1 |
InChI Key |
KOCKBNBCNQXAJH-JZKFLRDJSA-N |
Isomeric SMILES |
CCN(CC)[C@@H](C)[C@@H](C1=CC=CC=C1)O.Cl |
Canonical SMILES |
CCN(CC)C(C)C(C1=CC=CC=C1)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


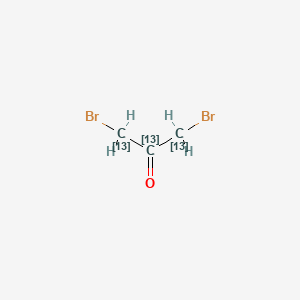
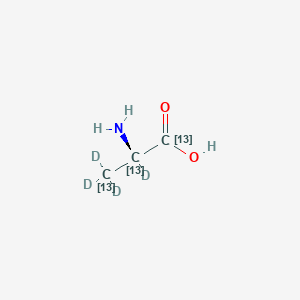
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12058306.png)


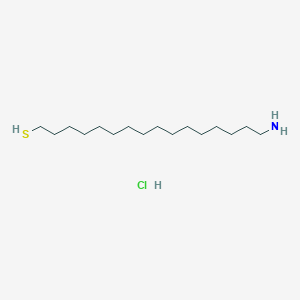
![N,N'-[[3',6'-Bis(acetyloxy)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2',7'-diyl]bis(methylene)]bis[N-[2-[(acetyloxy)methoxy]-2-oxoethyl]glycine 1,1'-Bis[(acetyloxy)](/img/structure/B12058319.png)
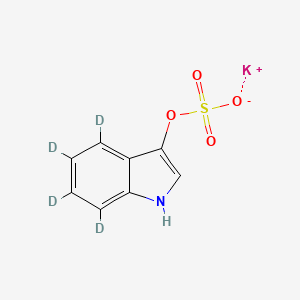
![(2S)-2-[(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-3-methylbutanoic acid](/img/structure/B12058336.png)



